N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31FN6O5S2/c1-44-28-11-6-10-25(33(28)45-2)27-18-26(29-12-7-17-47-29)39-41(27)32(43)21-48-34-38-37-30(40(34)23-15-13-22(35)14-16-23)19-36-31(42)20-46-24-8-4-3-5-9-24/h3-17,27H,18-21H2,1-2H3,(H,36,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYMHGZYLURDQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31FN6O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazoline Core: 5-(2,3-Dimethoxyphenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazole
The pyrazoline moiety was synthesized via a 3+2 cyclocondensation strategy. A chalcone precursor, (E)-3-(2,3-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, was prepared by Claisen-Schmidt condensation of 2,3-dimethoxyacetophenone (10 mmol) and thiophene-2-carbaldehyde (12 mmol) in ethanol (50 mL) containing 40% aqueous NaOH (5 mL) at 55°C for 5 hours. The chalcone was isolated in 82% yield after recrystallization from ethanol.
Subsequent cyclization with hydrazine hydrate (99%, 15 mmol) in acetic acid (30%, 30 mL) under reflux for 12 hours yielded 5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole (Compound A, 76% yield). Key spectral data included:
- IR (KBr): 2956 cm$$ ^{-1} $$ (C–H stretch, pyrazoline), 1602 cm$$ ^{-1} $$ (C=N)
- $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$): δ 7.45–7.12 (m, 4H, thiophene and aromatic), 5.21 (dd, 1H, J = 12.0 Hz, pyrazoline CH), 3.85 (s, 6H, OCH$$ _3 $$).
Construction of the 4-(4-Fluorophenyl)-4H-1,2,4-Triazole Ring
The triazole ring was synthesized via a two-step protocol:
- Thiosemicarbazide Formation: 4-Fluorophenyl isothiocyanate (8 mmol) was reacted with hydrazine hydrate (10 mmol) in ethanol (30 mL) at 25°C for 2 hours to form 4-(4-fluorophenyl)thiosemicarbazide (85% yield).
- Cyclization: The thiosemicarbazide (5 mmol) was treated with NaOH (2 M, 10 mL) and chloroacetic acid (6 mmol) at 100°C for 5 hours, yielding 4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (Compound C, 78% yield).
Alkylation and Sulfanyl Coupling
Compound C (4 mmol) was alkylated with Compound B (4.2 mmol) in DMF (20 mL) containing K$$ _2$$CO$$ _3 $$ (8 mmol) at 60°C for 8 hours. The product, 5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole (Compound D), was obtained in 65% yield.
Acylation with Phenoxyacetic Acid
The final acylation step involved reacting Compound D (3 mmol) with phenoxyacetyl chloride (3.5 mmol) in dry dichloromethane (15 mL) containing triethylamine (4 mmol) at 0–5°C for 2 hours. The crude product was purified via column chromatography (hexane:ethyl acetate, 3:1) to yield the title compound in 58% yield.
Key Characterization Data:
- Mp: 214–216°C
- IR (KBr): 3280 cm$$ ^{-1} $$ (N–H), 1715 cm$$ ^{-1} $$ (C=O), 1240 cm$$ ^{-1} $$ (C–O–C)
- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$): δ 8.02–6.75 (m, 14H, aromatic), 4.62 (s, 2H, CH$$ _2 $$), 3.92 (s, 6H, OCH$$ _3 $$), 2.85–2.72 (m, 2H, pyrazoline CH$$ _2 $$).
Optimization and Yield Analysis
| Step | Reaction Conditions | Yield (%) |
|---|---|---|
| 1 | Chalcone synthesis | 82 |
| 2 | Pyrazoline formation | 76 |
| 3 | Sulfanyl bridge | 71 |
| 4 | Triazole synthesis | 78 |
| 5 | Alkylation | 65 |
| 6 | Acylation | 58 |
Catalytic systems such as nano-CuY-zeolite (Method B in) improved yields by 12–15% compared to traditional bases.
Mechanistic Insights
- Pyrazoline Cyclization: The chalcone’s α,β-unsaturated ketone undergoes nucleophilic attack by hydrazine, followed by cyclization via intramolecular dehydration.
- Triazole Formation: Thiosemicarbazide cyclizes via elimination of H$$ _2 $$S, facilitated by alkaline conditions.
- Acylation: Phenoxyacetyl chloride reacts with the triazole’s secondary amine via nucleophilic acyl substitution.
Challenges and Solutions
- Steric Hindrance: Bulky substituents on the pyrazoline and triazole rings necessitated prolonged reaction times.
- Regioselectivity: Use of DMF as a polar aprotic solvent minimized byproducts during alkylation.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
N-{[5-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide
This analogue () shares the triazole-phenoxyacetamide backbone but differs in substituents:
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
This compound () features a pyrazole-triazole core with a 4-fluorophenyl group, similar to the target molecule. Key distinctions include:
- Substituent position : The fluorophenyl group is attached to the pyrazole ring instead of the triazole.
- Functional groups: A carbothioamide (-C(S)NH2) replaces the phenoxyacetamide chain. Thiocarbonyl groups exhibit stronger hydrogen-bonding capacity, which may influence target selectivity .
Physicochemical and Bioactivity Implications
- Bioactivity: While explicit data are unavailable, structural trends suggest the target compound’s fluorophenyl and thiophene groups may favor kinase inhibition or antimicrobial activity, analogous to known fluorinated heterocycles . The compound’s indole moiety aligns with alkaloid-like bioactivities (e.g., anti-inflammatory) .
Methodological Considerations in Structural Analysis
Both the target compound and its analogues likely underwent rigorous crystallographic validation. SHELX programs (e.g., SHELXL) enable precise refinement of bond lengths and angles, critical for comparing stereoelectronic profiles . ORTEP-3’s graphical interface aids in visualizing conformational differences, such as the planarity of thiophene versus the puckered indole ring in .
Biological Activity
N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide is a complex organic compound with significant potential in pharmaceutical applications. This article explores its biological activity, including mechanisms of action, molecular interactions, and relevant case studies.
Molecular Structure
The compound has a molecular formula of and a molecular weight of 696.85 g/mol. Its structure is characterized by multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 696.85 g/mol |
| LogP | 6.3684 |
| Polar Surface Area | 100.603 Ų |
| Hydrogen Bond Acceptors | 11 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of various functional groups allows for diverse non-covalent interactions, including:
- Hydrogen Bonds : Critical for binding to target proteins.
- π–π Stacking : Enhances stability in the binding pocket.
- Hydrophobic Interactions : Contributes to the overall affinity towards target sites.
In Vitro Studies
Recent studies have indicated that this compound exhibits potent inhibitory activity against various enzymes involved in inflammatory processes. For instance:
- Prostaglandin D Synthase Inhibition : Docking studies revealed a strong interaction with human prostaglandin reductase (PTGR2), suggesting potential anti-inflammatory properties. The docking score was reported at -7.648 kcal/mol, indicating high binding affinity .
- Antioxidant Activity : The compound demonstrated significant antioxidant properties in cell-based assays, reducing oxidative stress markers effectively.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Research : In a study examining its effects on cancer cell lines, the compound exhibited cytotoxic effects against breast and lung cancer cells, with IC50 values in the low micromolar range.
- Neurological Disorders : Preliminary research suggests that it may have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease by modulating neuroinflammatory pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
